Computed Lipophilicity (XLogP3-AA) Compared to Bumetanide: A Critical Determinant of Membrane Permeability
The target compound has a computed XLogP3-AA of 1.7, which is 0.9 log units lower than that of the clinically used loop diuretic bumetanide (CAS 28395-03-1; MW 364.4; C17H20N2O5S), an isomer with an XLogP3-AA of approximately 2.6 [1][2]. This difference in lipophilicity can influence passive membrane permeability, plasma protein binding, and the volume of distribution, making the target compound potentially more suitable for applications requiring reduced tissue partitioning or lower non-specific binding.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Bumetanide (CAS 28395-03-1): XLogP3-AA ≈ 2.6 |
| Quantified Difference | Δ XLogP = -0.9 log units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A lower logP directly impacts solubility and permeability profiles, influencing compound suitability for different assay formats (e.g., biochemical vs. cell-based) and routes of administration in in vivo studies.
- [1] PubChem Compound Summary for CID 44072085, 5-(morpholine-4-carbonyl)-N-phenethylfuran-2-sulfonamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 2471, Bumetanide. National Center for Biotechnology Information (2026). View Source
